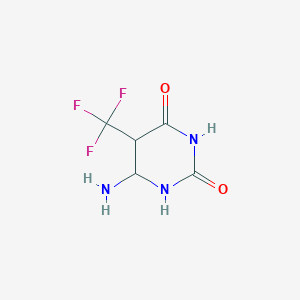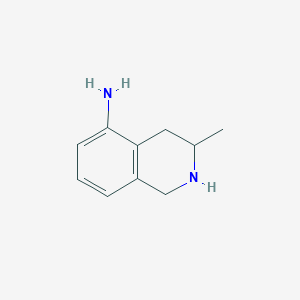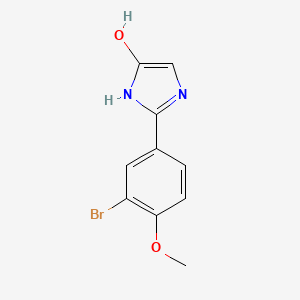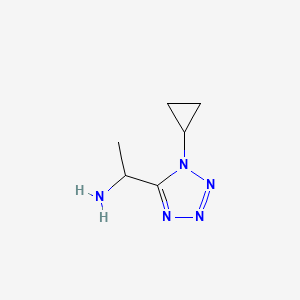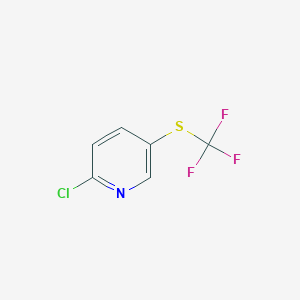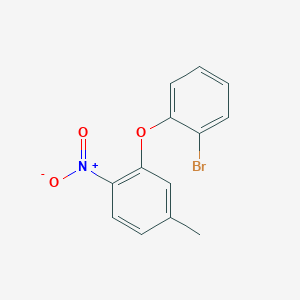
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a compound with a wide range of applications in scientific research. This compound is used in a variety of experiments, from synthesis to biochemical and physiological research.
Scientific Research Applications
Medicine: Neuroimaging
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene derivatives have been explored for their potential in neuroimaging. Compounds like (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, a derivative iodinated at position 2 of the phenoxy ring, have been synthesized and evaluated for imaging brain norepinephrine transporter (NET) using SPECT . This application is crucial for diagnosing psychiatric and neuronal disorders.
Materials Science: Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing polymers with specific electronic properties. The bromophenoxy group can be used to introduce cross-linking sites or to modify the electronic characteristics of the polymer backbone, which is essential for creating advanced materials for electronic applications .
Environmental Science: Pollutant Degradation
The bromophenoxy moiety within the compound structure could be utilized in the development of novel catalysts for environmental applications, such as the degradation of pollutants. These catalysts can help in breaking down harmful organic compounds in water and soil, aiding in environmental cleanup efforts .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, derivatives of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be used as standards in chromatography to help identify and quantify similar compounds in mixtures. This is particularly useful in quality control processes in pharmaceutical manufacturing .
Organic Synthesis: Benzofuran Synthesis
This compound is valuable in organic synthesis, particularly in the synthesis of benzofuran derivatives. Benzofurans are important heterocyclic compounds that are part of many natural products and pharmaceuticals. The bromophenoxy group can act as a directing group in metal-catalyzed cyclization reactions to form benzofuran rings .
Pharmacology: Drug Development
In pharmacology, the compound’s structure can be modified to create new drug candidates. For example, derivatives like (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid have been studied for their biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromophenoxy group may also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of gene expression, and induction of cell death
Action Environment
The action, efficacy, and stability of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with the compound, and the physiological condition of the individual .
properties
IUPAC Name |
2-(2-bromophenoxy)-4-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBCKMNZVMMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


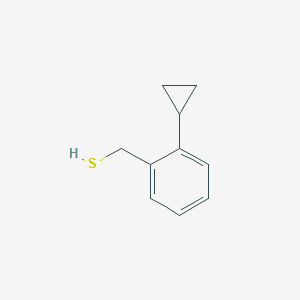

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
